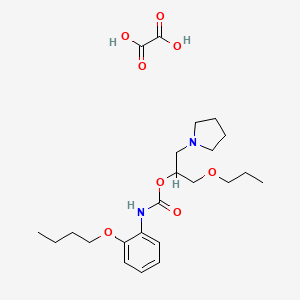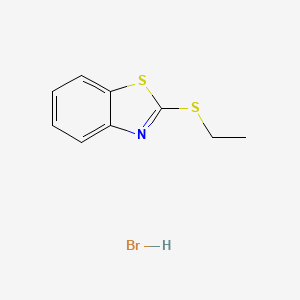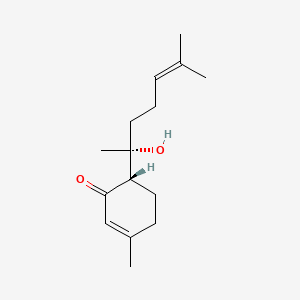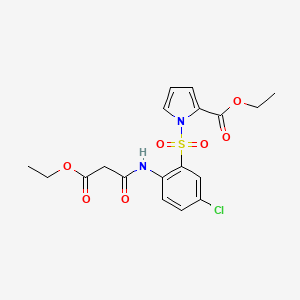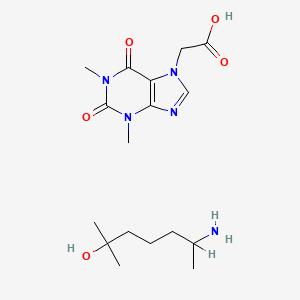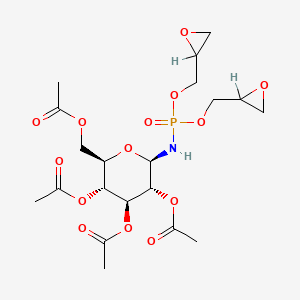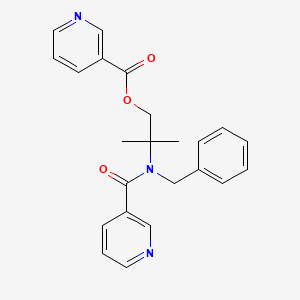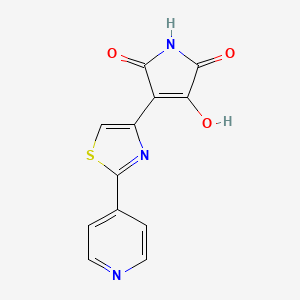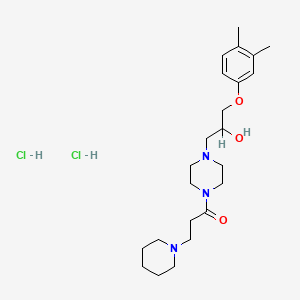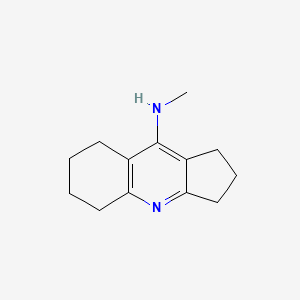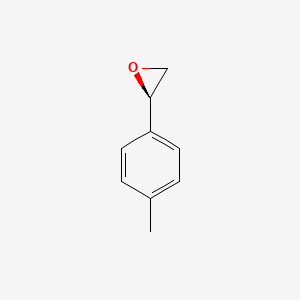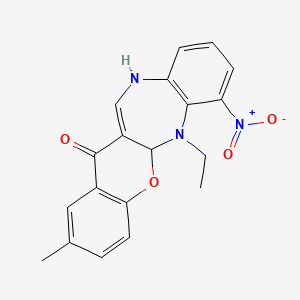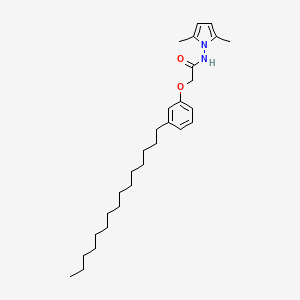
N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound with a molecular formula of C16H19N5OS . This compound is notable for its unique structure, which includes an imidazo[2,1-b]thiazole core, a phenyl group, and a hydrazide moiety.
Vorbereitungsmethoden
The synthesis of N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves multiple steps. One common method includes the formylation of 6-aryl imidazo[2,1-b]thiazoles using the Vilsmeier-Haack reaction . This reaction involves the addition of POCl3 to a stirred solution of DMF in CHCl3 at low temperatures (0–5°C). The resulting aldehydes are then reacted with N,N-dimethylglycine and hydrazine to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with cellular targets. For instance, studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells by causing mitochondrial membrane depolarization and multicaspase activation . Molecular docking studies have also revealed interactions with DNA and caspase-3, suggesting that these compounds can interfere with critical cellular pathways involved in cancer cell survival .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can be compared with other imidazo[2,1-b]thiazole-based compounds. Similar compounds include:
Imidazo[2,1-b]thiazole-based chalcones: These compounds also exhibit significant anticancer activity and share a similar core structure.
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-5-yl)methylene)hydrazides: These compounds have been studied for their cytotoxic activity and share structural similarities. The uniqueness of this compound lies in its specific substitutions and the resulting biological activities, which may differ from those of other similar compounds.
Eigenschaften
CAS-Nummer |
102410-36-6 |
|---|---|
Molekularformel |
C16H19N5OS |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-(dimethylamino)-N-[(E)-(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H19N5OS/c1-20(2)11-14(22)19-17-10-13-15(12-6-4-3-5-7-12)18-16-21(13)8-9-23-16/h3-7,10H,8-9,11H2,1-2H3,(H,19,22)/b17-10+ |
InChI-Schlüssel |
DCMAFNISAJAXIE-LICLKQGHSA-N |
Isomerische SMILES |
CN(C)CC(=O)N/N=C/C1=C(N=C2N1CCS2)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)CC(=O)NN=CC1=C(N=C2N1CCS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


